molecular formula C17H23N3O2S B2825084 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine CAS No. 1396805-66-5

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine

Cat. No.: B2825084
CAS No.: 1396805-66-5
M. Wt: 333.45
InChI Key: UTVZAABQUSCQKJ-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((1H-pyrazol-1-yl)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine include other piperidine derivatives and sulfonyl-containing compounds. Examples include:

  • 4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorobenzyl)sulfonyl)piperidine
  • 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-15-4-2-5-17(12-15)14-23(21,22)20-10-6-16(7-11-20)13-19-9-3-8-18-19/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVZAABQUSCQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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